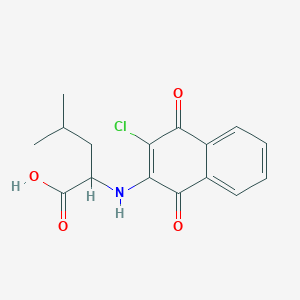![molecular formula C21H20ClN3O2S2 B11610077 1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one](/img/structure/B11610077.png)
1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one is a complex organic compound with a unique structure that combines a chlorobenzoyl group, a thienopyrimidine moiety, and an azepanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thienopyrimidine Moiety: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the intermediate thienopyrimidine compound with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Azepanone Ring: The final step involves the cyclization of the intermediate compound to form the azepanone ring, which can be achieved through intramolecular nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The thienopyrimidine moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The chlorobenzoyl group can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized thienopyrimidine derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Applications De Recherche Scientifique
1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of specific enzymes or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Uniqueness
1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one stands out due to its combination of a chlorobenzoyl group, a thienopyrimidine moiety, and an azepanone ring. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H20ClN3O2S2 |
|---|---|
Poids moléculaire |
446.0 g/mol |
Nom IUPAC |
1-(4-chlorobenzoyl)-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one |
InChI |
InChI=1S/C21H20ClN3O2S2/c1-12-13(2)28-18-17(12)19(24-11-23-18)29-16-5-3-4-10-25(21(16)27)20(26)14-6-8-15(22)9-7-14/h6-9,11,16H,3-5,10H2,1-2H3 |
Clé InChI |
HUIKYYJOYANYKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=NC=N2)SC3CCCCN(C3=O)C(=O)C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-bromophenyl)methanone](/img/structure/B11610004.png)
![10-Bromo-3-(pentylsulfanyl)-6-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11610008.png)
![ethyl (2Z)-3-amino-3-[(3-hydroxypropyl)amino]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B11610024.png)
![4,4'-[(3-ethoxy-2-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11610028.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11610032.png)
![3-(3,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11610034.png)
![6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610039.png)
![10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11610055.png)
![2-{(4E)-4-[4-(butan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11610057.png)
![7-cyclohexyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610062.png)
![N-cyclohexyl-3-{(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-[(5-methyl-2-furyl)methylene]hydrazino}propanamide](/img/structure/B11610068.png)

![1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11610084.png)
